molecular formula C9H9Cl2NO2 B1670642 Diloxanide CAS No. 579-38-4

Diloxanide

Cat. No. B1670642
CAS RN: 579-38-4
M. Wt: 234.08 g/mol
InChI Key: GZZZSOOGQLOEOB-UHFFFAOYSA-N
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Description

Diloxanide is an anti-protozoal drug used in the treatment of Entamoeba histolytica and some other protozoal infections . It is not currently approved for use in the United States, but it was approved by a CDC study in the treatment of 4,371 cases of Entamoeba histolytica from 1977 to 1990 .


Molecular Structure Analysis

The molecular structure of Diloxanide is represented by the chemical formula C9H9Cl2NO2 . The average weight is 234.08 and the monoisotopic weight is 233.0010339 .


Physical And Chemical Properties Analysis

Diloxanide is a white or almost white, crystalline powder, which is odorless or almost odorless, and tasteless . The chemical formula is C9H9Cl2NO2 . The average weight is 234.08 and the monoisotopic weight is 233.0010339 .

Scientific Research Applications

Treatment of Amebiasis

Diloxanide is used as a primary agent in the treatment of asymptomatic intestinal amebiasis caused by Entamoeba histolytica . It can also be used concurrently, or sequentially, with other agents such as the nitroimidazoles (e.g., metronidazole) in the treatment of invasive or extraintestinal forms of amebiasis .

Hydrogel-based Intelligent Delivery System

In a research work, pH-responsive pectin-co-poly(MAA) hydrogels containing diloxanide furoate were developed for the treatment of amebiasis . These hydrogels were evaluated for drug loading efficiency, swelling behavior, porosity, sol–gel fraction, and drug release kinetics .

Controlled Release of Diloxanide Furoate

The same research also demonstrated that the developed hydrogels showed pH responsiveness by providing maximum swelling in alkaline media (pH 7.4), and 91.37±0.53% drug release occurs in pH 7.4 up to 24 hours .

Ex Vivo Mucoadhesion

Ex vivo mucoadhesion, X-ray, and acute oral toxicity studies were also conducted on the developed hydrogels . This could be a promising approach for colon delivery .

Sodium Alginate/Carbopol 934P-Co-Poly (Methacrylate) Hydrogels

Another research was carried out to create a pH-responsive polymeric system for the targeted drug delivery of Diloxanide furoate . It relied on sodium alginate (Na-Alg) and Carbopol 934P as building blocks .

Localized Drug Delivery

The research also showed that the created hydrogel has been shown to be biocompatible by toxicological testing of the network . Based on the findings, the created polymeric nexus proved promising for pH-dependent localized and regulated delivery of Diloxanide furoate .

Mechanism of Action

Target of Action

Diloxanide primarily targets the protozoan parasite Entamoeba histolytica . This parasite is responsible for causing amoebiasis, a type of gastrointestinal infection. The drug acts as a luminal amebicide, meaning it works within the intestines to eliminate the parasite .

Mode of Action

histolytica, which are the active, feeding stage of the parasite . It is also suggested that Diloxanide may inhibit protein synthesis .

Biochemical Pathways

Diloxanide’s action leads to the destruction of E. histolytica trophozoites, which eventually form into cysts . These cysts are then excreted by individuals infected with asymptomatic amoebiasis

Pharmacokinetics

Diloxanide furoate, the prodrug form of Diloxanide, is hydrolyzed in the gastrointestinal tract to produce the active drug . The bioavailability of Diloxanide is approximately 90% . After absorption, Diloxanide is extensively metabolized, primarily through glucuronidation . About 90% of the drug is rapidly excreted in the urine as a glucuronide metabolite, and the remaining 10% is excreted in the feces as Diloxanide . The half-life of Diloxanide is approximately 3 hours .

Result of Action

The primary result of Diloxanide’s action is the elimination of E. histolytica from the intestines of infected individuals . By destroying the trophozoites and preventing the formation of new cysts, Diloxanide helps to stop the spread of the infection .

Action Environment

Diloxanide is effective in the environment of the human gastrointestinal tract, where E. histolytica resides . The drug is designed to withstand the conditions of this environment, ensuring its stability and efficacy.

Safety and Hazards

Diloxanide should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and chemical impermeable gloves should be worn . In case of accidental ingestion, medical attention should be sought immediately .

Future Directions

While Diloxanide is not currently approved for use in the United States, it has been used effectively in the treatment of Entamoeba histolytica and some other protozoal infections . It is considered a second-line treatment after paromomycin when a person has no symptoms . For people who are symptomatic, it is used after treatment with metronidazole or tinidazole . Future research may focus on further understanding its mechanism of action and exploring its potential uses in treating other conditions.

properties

IUPAC Name

2,2-dichloro-N-(4-hydroxyphenyl)-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO2/c1-12(9(14)8(10)11)6-2-4-7(13)5-3-6/h2-5,8,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZZZSOOGQLOEOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)O)C(=O)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0022939
Record name Diloxanide
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Molecular Weight

234.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Mechanism of Action

Unknown. Diloxanide may inhibit protein synthesis.
Record name Diloxanide
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Product Name

Diloxanide

CAS RN

579-38-4
Record name Diloxanide
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Record name Diloxanide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Diloxanide furoate exert its effects within the body?

A1: While the precise mechanism of action remains not fully elucidated, research suggests Diloxanide furoate primarily targets the lumen of the intestine, exerting its effects directly on luminal amoebae. [] It is considered a luminal amoebicide, primarily active against Entamoeba histolytica trophozoites residing within the gut. [, ] This targeted action makes it particularly effective for treating asymptomatic intestinal amoebiasis. [, ]

Q2: What is the molecular formula and weight of Diloxanide furoate?

A2: Diloxanide furoate has the molecular formula C14H11Cl2NO4 and a molecular weight of 328.15 g/mol. []

Q3: Are there any spectroscopic data available for Diloxanide furoate?

A3: Yes, several studies employ spectroscopic techniques for analysis:

  • PMR Spectroscopy: A PMR spectroscopy method using tetramethylsilane (TMS) as an internal standard was developed to quantify Diloxanide furoate in both pure powder and tablet formulations. The method relies on the N-CH3 protons singlet peak at δ = 3.23 for quantitative measurement. []
  • UV Spectrophotometry: UV spectrophotometry plays a crucial role in analyzing Diloxanide furoate. Studies use specific wavelengths for detection and quantification, including 258 nm, 270 nm, 280 nm, and 311 nm, depending on the analytical method and the other compounds present in the sample. [, , , , , ]

Q4: How does the presence of carbohydrates affect the stability of Diloxanide furoate?

A4: Research indicates that certain carbohydrates can influence Diloxanide furoate stability. In alkaline conditions, sucrose, glucose, fructose, and lactose were found to accelerate the hydrolysis of Diloxanide furoate at 40°C. [] Interestingly, Diloxanide furoate exhibited better stability in fructose, lactose, and sorbitol solutions at room temperature. []

Q5: How does light exposure impact the stability of Diloxanide furoate?

A5: Studies reveal Diloxanide furoate is susceptible to photodegradation. Exposure to UV irradiation, artificial room light, and sunlight leads to degradation. The photodegradation process follows first-order kinetics in both quartz cells and glass bottles. Solvent choice also influences the rate of photodegradation. []

Q6: What strategies can enhance Diloxanide furoate's photostability?

A6: The addition of photoprotective agents like para-aminobenzoic acid (PABA) and ascorbic acid significantly improves the photostability of Diloxanide furoate solutions exposed to 254 nm UV irradiation. Commercially available Tang® preparation, containing sugars, buffers, stabilizers, and artificial colors, also demonstrated a photoprotective effect. []

Q7: What formulation strategies are explored to enhance Diloxanide furoate's delivery and performance?

A7: Several approaches are under investigation to optimize Diloxanide furoate delivery:

  • Cyclodextrin Complexation: Complexation with β-cyclodextrin (βCD), methyl-β-cyclodextrin (MβCD), and hydroxypropyl-β-cyclodextrin (HPβCD) has been shown to significantly improve the solubility and dissolution rate of Diloxanide furoate. [] This strategy holds promise for enhancing its bioavailability and therapeutic efficacy.
  • pH-Dependent Polymers: Studies explore colon-targeted delivery using pH-sensitive polymers like Eudragit S100, Eudragit L 100, and Cellulose acetate phthallate. These polymers aim to control drug release in specific intestinal regions for optimal therapeutic effect. []

Q8: What analytical techniques are commonly employed in Diloxanide furoate research?

A8: A range of analytical techniques are utilized to characterize and quantify Diloxanide furoate:

  • High-Performance Liquid Chromatography (HPLC): This versatile technique is frequently used to assay Diloxanide furoate in pharmaceutical formulations, study its stability, and analyze its presence in biological samples. Different variations of HPLC, including RP-HPLC, are employed. [, , , , , , , , , , , , , ]
  • Thin-Layer Chromatography (TLC): This method provides a rapid and cost-effective way to separate and quantify Diloxanide furoate in mixtures. High-performance TLC (HPTLC) offers enhanced sensitivity and resolution for analysis. [, ]
  • UV Spectrophotometry: This technique utilizes the absorption properties of Diloxanide furoate at specific wavelengths to determine its concentration in various samples. [, , , ]
  • Difference Spectrophotometry: This technique measures the absorbance difference at specific wavelengths, allowing the determination of Diloxanide furoate in the presence of other components. []

Q9: How is the validity of these analytical methods ensured?

A9: The analytical methods employed in Diloxanide furoate research undergo rigorous validation procedures following guidelines set by organizations like the International Conference on Harmonisation (ICH). [, , , , , , , ] The validation process typically involves assessing parameters like linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ). [, , , , , , ] This rigorous validation process ensures the reliability and reproducibility of the results obtained from these analytical methods.

Q10: What is the clinical significance of distinguishing pathogenic from non-pathogenic Entamoeba histolytica strains?

A10: The identification of distinct pathogenic and non-pathogenic Entamoeba histolytica strains has important implications for treatment decisions. While both strains can colonize the human gut, only pathogenic strains cause invasive disease. [] Therefore, treatment with Diloxanide furoate, a luminal amebicide, is typically recommended only for infections confirmed to be caused by pathogenic strains. [, , ]

Q11: What challenges are associated with treating intestinal amoebiasis in specific populations?

A11: Difficulties in treatment can arise in settings where hygiene and sanitation are compromised, potentially leading to reinfection. This has been observed in institutions housing mentally disabled individuals. In such cases, combined therapeutic approaches, including metronidazole followed by Diloxanide furoate, have proven effective in controlling the spread of infection. []

Q12: How does Diloxanide furoate compare to other available treatments for amoebiasis?

A12: While Diloxanide furoate effectively targets luminal amoebae, it might not be sufficient to completely eliminate amoebae residing within tissues. [, , , ] In such cases, a combination therapy approach, often involving metronidazole or other nitroimidazole derivatives followed by Diloxanide furoate, is recommended. [, , , ] The choice of treatment often depends on the clinical presentation, the severity of infection, and the presence or absence of extraintestinal involvement.

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